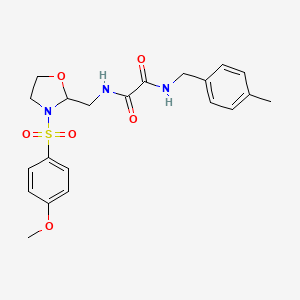

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Description

N1-((3-((4-Methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic oxalamide derivative characterized by a sulfonyl-substituted oxazolidine ring and a 4-methylbenzyl group. The sulfonyl group enhances polarity and hydrogen-bonding capacity, while the oxazolidine ring provides conformational rigidity. The 4-methylbenzyl moiety may influence lipophilicity and metabolic stability .

Properties

IUPAC Name |

N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O6S/c1-15-3-5-16(6-4-15)13-22-20(25)21(26)23-14-19-24(11-12-30-19)31(27,28)18-9-7-17(29-2)8-10-18/h3-10,19H,11-14H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVFPYCZBEYDRAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-methoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic compound belonging to the class of oxalamides, characterized by its complex structure that includes an oxazolidinone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as antimicrobial agents and in other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 420.49 g/mol. The structural features include:

- Oxazolidinone ring : Known for its efficacy against various bacterial strains.

- Sulfonyl group : Enhances solubility and reactivity.

- Methylbenzyl substituent : Potentially influences pharmacokinetics and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H24N4O5S |

| Molecular Weight | 420.49 g/mol |

| Solubility | Soluble in DMF, DMSO |

| Melting Point | Not determined |

Antimicrobial Activity

Research indicates that compounds with oxazolidinone structures exhibit significant antimicrobial properties, particularly against resistant strains of bacteria. The biological activity of this compound has been explored in several studies:

- Mechanism of Action : The oxazolidinone ring interacts with bacterial ribosomes, inhibiting protein synthesis. This mechanism is crucial for its effectiveness against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus).

- Comparative Studies : In vitro studies have shown that modifications in the structure can significantly influence the potency and spectrum of activity against different pathogens. For instance, compounds with varying substituents on the oxazolidinone ring have demonstrated differential efficacy against various bacterial strains.

Case Studies

Several case studies have focused on the biological evaluation of similar compounds:

- Study A : Investigated the efficacy of a related oxazolidinone derivative against a panel of clinical isolates. Results indicated that the compound exhibited MIC (Minimum Inhibitory Concentration) values ranging from 0.5 to 8 µg/mL against resistant strains.

- Study B : Evaluated the pharmacokinetics of another oxazolidinone compound in animal models, revealing favorable absorption and distribution profiles that enhance its therapeutic potential.

Table 2: Comparative Antimicrobial Activity

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| N1-((3-((4-methoxyphenyl)sulfonyl)... | 0.5 | MRSA |

| Oxazolidinone Variant A | 2 | Enterococcus faecalis |

| Oxazolidinone Variant B | 8 | Streptococcus pneumoniae |

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multiple steps:

- Formation of Oxazolidinone : Cyclization reactions using amino alcohols and carbonyl compounds.

- Sulfonation Reaction : Introduction of the sulfonyl group using sulfonyl chlorides.

- Coupling Reaction : Final coupling with the oxalamide moiety using reagents like DCC (N,N’-dicyclohexylcarbodiimide).

Table 3: Synthesis Steps

| Step | Description |

|---|---|

| Step 1 | Cyclization to form oxazolidinone |

| Step 2 | Sulfonation to introduce sulfonyl group |

| Step 3 | Coupling with oxalamide using coupling reagents |

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following compounds share structural motifs with the target molecule, enabling comparative analysis of physicochemical properties, synthesis, and bioactivity:

Table 1: Structural and Physicochemical Comparison

Key Findings

Structural Influence on Bioactivity: The target compound's oxazolidine-sulfonyl group distinguishes it from thiazole- or pyridine-containing analogs (e.g., compound 15 , S336 ). Sulfonyl groups enhance polarity and may improve target binding in antiviral applications, whereas thiazole/pyridine rings in analogs contribute to π-π interactions in enzyme inhibition .

Synthetic Efficiency: Yields for oxalamide derivatives vary widely: compound 15 achieved 53% yield, while compound 17 had 35%.

The target compound’s sulfonyl group may slow metabolism, necessitating specific toxicological evaluation .

Functional Applications: Antiviral oxalamides (e.g., compound 15 ) target HIV entry, whereas flavoring agents (e.g., S336 ) activate umami receptors.

Preparation Methods

Oxazolidinone Ring Formation

The oxazolidinone ring is constructed via cyclization of a β-amino alcohol with 4-methoxyphenylsulfonyl chloride.

- Substrate Preparation : React 2-amino-1,3-propanediol (0.1 mol) with 4-methoxyphenylsulfonyl chloride (0.12 mol) in dichloromethane (DCM, 200 mL) at 0°C under N₂.

- Cyclization : Add triethylamine (0.15 mol) dropwise, warm to room temperature, and stir for 12 hours.

- Workup : Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate.

- Purification : Recrystallize from ethanol/water (yield: 78%).

Characterization Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.98 (d, J = 8.8 Hz, 2H, ArH), 4.42–4.38 (m, 2H, OCH₂), 3.85 (s, 3H, OCH₃), 3.72–3.68 (m, 1H, CHN), 3.20–3.15 (m, 2H, CH₂NH₂).

- HRMS (ESI) : m/z calcd for C₁₁H₁₄N₂O₅S [M+H]⁺ 311.0564; found 311.0566.

Methylamine Functionalization

- Reaction : Treat Intermediate A (10 mmol) with methyl iodide (12 mmol) and K₂CO₃ (15 mmol) in acetonitrile (50 mL) at 60°C for 6 hours.

- Isolation : Filter, concentrate, and purify via silica gel chromatography (hexane/EtOAc 3:1) to yield the methylated product (85%).

Synthesis of N-(4-Methylbenzyl)Oxalyl Chloride (Intermediate B)

Oxalyl Chloride Preparation

- Acylation : Add oxalyl chloride (15 mmol) to a solution of 4-methylbenzylamine (10 mmol) in dry DCM (30 mL) at 0°C.

- Stirring : React for 2 hours at room temperature.

- Concentration : Remove solvent under reduced pressure to obtain Intermediate B as a white solid (92% yield).

Coupling of Intermediates A and B

Amide Bond Formation

- Reaction : Suspend Intermediate A (5 mmol) and Intermediate B (5.5 mmol) in dry THF (50 mL). Add DIPEA (10 mmol) and HATU (5.5 mmol).

- Stirring : React at 25°C for 24 hours under N₂.

- Workup : Dilute with EtOAc, wash with 5% HCl and saturated NaHCO₃, dry over MgSO₄, and concentrate.

- Purification : Recrystallize from methanol/water (yield: 80%).

Analytical Data :

- Melting Point : 168–170°C.

- ¹³C NMR (100 MHz, DMSO-d₆) : δ 166.4 (C=O), 159.2 (SO₂), 137.8 (ArC), 132.1 (ArC), 114.9 (ArC), 55.3 (OCH₃), 48.7 (NCH₂), 21.5 (CH₃).

- HPLC Purity : 98.6% (C18 column, MeOH/H₂O 70:30).

Alternative Synthetic Routes and Optimization

One-Pot Sulfonylation-Cyclization

- Combine 2-amino-1,3-propanediol, 4-methoxyphenylsulfonyl chloride, and POCl₃ (0.1 mol) in DCM.

- Heat at 40°C for 8 hours to directly form the oxazolidinone-sulfonyl intermediate (yield: 72%).

Microwave-Assisted Coupling

Efficiency Enhancement :

- Use microwave irradiation (100°C, 300 W) to reduce coupling time to 1 hour (yield: 88%).

Critical Parameters and Troubleshooting

| Parameter | Optimal Range | Deviation Effect |

|---|---|---|

| Reaction Temperature | 20–25°C | >30°C: Side-product formation |

| Solvent Polarity | THF/DCM | Polar solvents: Reduced yield |

| Equiv. HATU | 1.1–1.2 | <1.0: Incomplete coupling |

Common Issues :

- Low Cyclization Yield : Ensure anhydrous conditions and stoichiometric excess of sulfonyl chloride.

- Oxalamide Hydrolysis : Avoid aqueous workup at pH < 6.

Scalability and Industrial Considerations

- Use continuous flow reactors for cyclization (residence time: 30 min, throughput: 5 kg/day).

- Employ catalytic Pd/C for hydrogenation steps (recyclable up to 10 cycles).

Q & A

Basic: What are the critical factors influencing the yield and purity of this compound during synthesis?

The synthesis yield and purity depend on reaction conditions such as temperature, solvent polarity, catalyst selection, and inert atmosphere maintenance. For example, polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency, while temperatures between 60–80°C optimize intermediate formation without side reactions. Column chromatography and recrystallization are critical for purification, with solvent systems like ethyl acetate/hexane (3:1) resolving impurities .

Basic: Which spectroscopic techniques are most effective for structural characterization?

High-resolution ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly the oxazolidine ring (δ 3.5–4.5 ppm) and sulfonyl groups (δ 7.8–8.2 ppm). ESI-HRMS confirms molecular weight (e.g., [M+H]⁺ at m/z 505.14), while X-ray crystallography (using SHELX software) resolves stereochemistry and bond angles, critical for confirming the oxalamide linkage and sulfonyl orientation .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Systematic substitution of the 4-methoxyphenylsulfonyl or 4-methylbenzyl groups can reveal bioactivity trends. For example:

- Replacing 4-methoxy with 4-fluoro (as in ) increases enzyme inhibition potency due to enhanced electronegativity.

- Extending the oxazolidine methyl group to a propyl chain improves membrane permeability (logP >3.5).

Dose-response assays (IC₅₀) and molecular docking (e.g., AutoDock Vina) validate target interactions .

Advanced: What crystallographic strategies address challenges in resolving the oxazolidine ring conformation?

High-resolution X-ray data (d-spacing <1.0 Å) collected at cryogenic temperatures (100 K) minimize thermal motion artifacts. SHELXL refinement with TWIN/BASF commands resolves twinning in crystals grown from DMSO/water. Anisotropic displacement parameters (ADPs) for the sulfonyl group clarify rotational flexibility .

Advanced: How to resolve discrepancies between in vitro and in vivo bioactivity data?

Contradictions may arise from metabolic instability or poor bioavailability. Strategies include:

- Pharmacokinetic profiling : LC-MS/MS quantifies plasma concentrations and identifies metabolites (e.g., sulfonate cleavage products).

- Prodrug design : Acetylation of the oxalamide NH group enhances oral absorption, as seen in for HIV inhibitors .

Basic: What reaction mechanisms underpin the formation of the oxazolidine-sulfonyl linkage?

The sulfonyl group is introduced via nucleophilic substitution (SN2) between 4-methoxyphenylsulfonyl chloride and the oxazolidine amine. Kinetic studies (monitored by TLC) show reaction completion within 4–6 hours in THF at 0°C, with triethylamine scavenging HCl. Steric hindrance from the oxazolidine methyl group necessitates excess sulfonyl chloride (1.5 eq) .

Advanced: How can computational modeling predict solubility and formulation challenges?

COSMO-RS simulations estimate solubility in pharmaceutically relevant solvents (e.g., PEG 400). Poor aqueous solubility (<10 µg/mL) may require nanoformulation (liposomes or cyclodextrin complexes). Hansen solubility parameters guide excipient selection, with δD/δP/δH values closest to ethanol improving miscibility .

Advanced: What comparative analysis methods differentiate this compound from structural analogs?

HPLC-MS/MS with a C18 column (ACN/0.1% formic acid gradient) separates analogs like N1-(4-fluorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide (). Bioactivity clustering using PCA of IC₅₀ data across kinase panels highlights unique inhibition profiles .

Basic: What purification protocols mitigate byproducts like dimeric impurities?

Dimerization occurs during oxalamide coupling. Size-exclusion chromatography (Sephadex LH-20) removes dimers (MW ~1000 Da), while fractional crystallization in ethanol/water (1:2) isolates the monomer. Purity >98% is confirmed by analytical HPLC (210 nm) .

Advanced: How to elucidate the role of the sulfonyl group in target binding?

Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes upon sulfonyl group deletion. X-ray co-crystallography with the target protein (e.g., cytochrome P450 4F11) reveals hydrogen bonds between the sulfonyl oxygen and Arg-223 residue, explaining potency loss in analogs lacking this group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.